molecular formula C7H12O2 B8579132 2-methylbut-3-enyl acetate

2-methylbut-3-enyl acetate

Cat. No. B8579132
M. Wt: 128.17 g/mol
InChI Key: BRFRRYWRNMHZJE-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of but-3-en-2-ol (0.16 mL, 1.6 mmol) in pyridine (1 mL) is added acetic anhydride (0.28 mL, 1.6 mmol) and the mixture is heated at 50° C. for 18 h. Pyridine is removed by washing with Et2O and 1 N HCl solution, followed by sat. CuSO4, water and brine. The organic layer is dried with NaSO4 and concentrated to give the title compound.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)C=C.[C:6]([O:9][C:10](=O)[CH3:11])(=[O:8])[CH3:7].N1C=CC=C[CH:14]=1>>[CH3:14][CH:11]([CH:1]=[CH2:2])[CH2:10][O:9][C:6](=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
CC(C=C)O
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pyridine is removed
WASH
Type
WASH
Details
by washing with Et2O and 1 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(COC(C)=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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